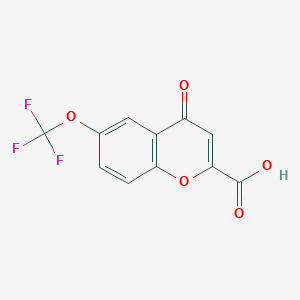

6-Trifluoromethoxychromone-2-carboxylic acid

Descripción general

Descripción

6-Trifluoromethoxychromone-2-carboxylic acid is a chemical compound with the molecular formula C11H5F3O5 . It has a molecular weight of 274.15 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms . The exact spatial arrangement of these atoms could not be found in the available resources.Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

6-Trifluoromethoxychromone-2-carboxylic acid is associated with the degradation kinetics and pathway in advanced oxidation processes. A study by Yang et al. (2014) explored the degradability of 6:2 Fluorotelomer sulfonate (6:2 FTS) in various advanced oxidation processes. They discovered that UV with hydrogen peroxide (H2O2) was the most effective approach for degradation, suggesting potential applications in environmental pollution control and treatment of organic pollutants (Yang et al., 2014).

Catalysis in Organic Synthesis

Ishihara et al. (1996) demonstrated the use of Scandium trifluoromethanesulfonate, a related compound, as a highly active Lewis acid catalyst in organic synthesis. This compound shows significant potential in assisting acylation and esterification reactions, which are fundamental in the synthesis of various organic compounds, including pharmaceuticals (Ishihara et al., 1996).

Photoredox Catalysis

Trifluoromethyl groups, closely related to the trifluoromethoxy group in this compound, are essential in pharmaceuticals and agrochemicals. Koike and Akita (2016) discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. These systems utilize visible-light-induced single-electron-transfer processes for radical reactions, indicating potential applications in the synthesis of organofluorine compounds (Koike & Akita, 2016).

Environmental Pollution Studies

The study of perfluorinated carboxylic acids, including compounds similar to this compound, is crucial in understanding environmental pollution. Zhao et al. (2010) investigated the effects of perfluorooctanoic acid (PFOA), highlighting its impact on mammary gland development in mice. This research contributes to understanding the environmental and health impacts of fluorinated compounds (Zhao et al., 2010).

Propiedades

IUPAC Name |

4-oxo-6-(trifluoromethoxy)chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O5/c12-11(13,14)19-5-1-2-8-6(3-5)7(15)4-9(18-8)10(16)17/h1-4H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSSGAQQBKUUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2859730.png)

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)

![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)

![1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine](/img/structure/B2859740.png)

![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)